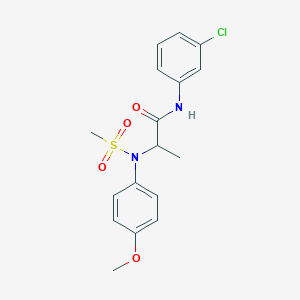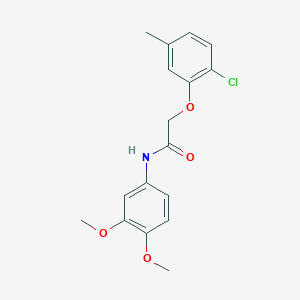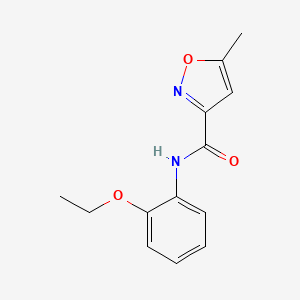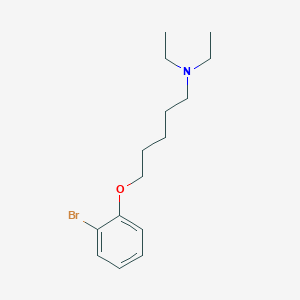![molecular formula C25H33N3O3 B5127075 3-{1-[2-(dimethylamino)benzoyl]-3-piperidinyl}-N-(3-methoxybenzyl)propanamide](/img/structure/B5127075.png)
3-{1-[2-(dimethylamino)benzoyl]-3-piperidinyl}-N-(3-methoxybenzyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-{1-[2-(dimethylamino)benzoyl]-3-piperidinyl}-N-(3-methoxybenzyl)propanamide, also known as Compound X, is a novel chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It was first synthesized in 2010 by a group of researchers and since then, has been extensively studied for its potential use in drug discovery, neuroscience, and cancer research.
Wirkmechanismus
The mechanism of action of 3-{1-[2-(dimethylamino)benzoyl]-3-piperidinyl}-N-(3-methoxybenzyl)propanamide X is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and proteins in the body. Studies have shown that it can inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a crucial role in gene expression and protein function.
Biochemical and Physiological Effects:
This compound X has been shown to have several biochemical and physiological effects. It has been found to induce cell death in cancer cells, inhibit inflammation, and reduce oxidative stress in the body. It has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of 3-{1-[2-(dimethylamino)benzoyl]-3-piperidinyl}-N-(3-methoxybenzyl)propanamide X is its high potency and selectivity towards its target enzymes and proteins. This makes it an ideal compound for use in drug discovery and other research applications. However, one of the limitations of this compound is its poor solubility in water, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 3-{1-[2-(dimethylamino)benzoyl]-3-piperidinyl}-N-(3-methoxybenzyl)propanamide X. One of the major areas of research is in the development of new drugs based on this compound. Another area of research is in the study of its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Additionally, research is needed to further understand the mechanism of action of this compound and its effects on various cellular processes.
Synthesemethoden
The synthesis of 3-{1-[2-(dimethylamino)benzoyl]-3-piperidinyl}-N-(3-methoxybenzyl)propanamide X involves several steps, starting with the reaction between 3-methoxybenzaldehyde and piperidine, followed by the reaction with 2-dimethylaminobenzoyl chloride to form the intermediate compound. The final step involves the reaction of the intermediate compound with 3-methoxybenzylamine to yield this compound X in high yields.
Wissenschaftliche Forschungsanwendungen
3-{1-[2-(dimethylamino)benzoyl]-3-piperidinyl}-N-(3-methoxybenzyl)propanamide X has shown promising results in various scientific research applications. One of the major applications of this compound is in drug discovery. It has been found to have potential as a lead compound for the development of new drugs for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
Eigenschaften
IUPAC Name |
3-[1-[2-(dimethylamino)benzoyl]piperidin-3-yl]-N-[(3-methoxyphenyl)methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H33N3O3/c1-27(2)23-12-5-4-11-22(23)25(30)28-15-7-9-19(18-28)13-14-24(29)26-17-20-8-6-10-21(16-20)31-3/h4-6,8,10-12,16,19H,7,9,13-15,17-18H2,1-3H3,(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWKXITQDLXPELL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC=C1C(=O)N2CCCC(C2)CCC(=O)NCC3=CC(=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H33N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-butoxy-N-[2-(dimethylamino)ethyl]benzamide](/img/structure/B5127005.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-methyl-N~1~-(5-methyl-3-isoxazolyl)glycinamide](/img/structure/B5127007.png)
![N-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]-1-[(1-methyl-1H-pyrazol-5-yl)carbonyl]-4-piperidinecarboxamide](/img/structure/B5127010.png)


![1-[4-(2-fluorophenoxy)butyl]-1H-imidazole](/img/structure/B5127020.png)


![N-[1-(4-ethoxyphenyl)ethyl]-2-fluorobenzamide](/img/structure/B5127032.png)

![1-chloro-3-[4-(4-ethoxyphenoxy)butoxy]benzene](/img/structure/B5127046.png)
![N-({[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]amino}carbonothioyl)-2-thiophenecarboxamide](/img/structure/B5127052.png)
![5-{3-[3-(3,4-dimethylphenoxy)propoxy]benzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5127070.png)